Muscarine chloride
Overview
Description
Muscarine chloride is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe . It is a quaternary ammonium salt and a potent agonist of muscarinic acetylcholine receptors . This compound was first isolated from the mushroom Amanita muscaria by German chemists Oswald Schmiedeberg and Richard Koppe in 1869 . This compound is known for its ability to mimic the effects of the neurotransmitter acetylcholine on muscarinic receptors, leading to various physiological responses .
Mechanism of Action
Mode of Action
Muscarine chloride, structurally similar to acetylcholine, a neurotransmitter in the mammalian nervous system, activates muscarinic receptors . This activation can induce parasympathetic-like responses, including bradycardia (slowed heart rate), miosis (pupil constriction), and increased secretion from glands like the salivary and sweat glands . It can also stimulate smooth muscle contractions, affecting the respiratory and gastrointestinal systems .
Biochemical Pathways
Muscarinic receptors are part of a large family of G protein-coupled receptors (“G proteins”), which use an intracellular secondary messenger system involving an increase of intracellular calcium to transmit signals inside cells . Activation of these receptors leads to a wide spectrum of biochemical and electrophysiological responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid absorption into the bloodstream. Within 5 minutes of injection, roughly 42% of muscarine reaches the blood, confirming that muscarine is a quick-acting toxin .
Result of Action
The activation of muscarinic receptors by this compound can lead to various physiological effects. At specific concentrations, this activation can cause adverse effects, from blurry vision and stomach cramps to convulsions and even death . Muscarine also has pharmacological potential, with research indicating it could help treat specific brain and lung conditions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of muscarine in mushrooms, its natural source, can vary depending on the species and growth conditions . Furthermore, the effect of muscarine can be influenced by the individual’s physiological state and the presence of other compounds that may interact with muscarinic receptors .
Biochemical Analysis
Biochemical Properties
Muscarine chloride activates muscarinic receptors in the nervous system . This activation can induce parasympathetic-like responses, including bradycardia (slowed heart rate), miosis (pupil constriction), and increased secretion from glands like the salivary and sweat glands . It can also stimulate smooth muscle contractions, affecting the respiratory and gastrointestinal systems .
Cellular Effects
This compound predominantly affects the autonomic nervous system by stimulating muscarinic acetylcholine receptors . At specific concentrations, this activation can cause adverse effects, from blurry vision and stomach cramps to convulsions and even death .
Molecular Mechanism
This compound is chemically similar to acetylcholine, a neurotransmitter that plays a role in memory, muscle contractions, and movement . Upon ingestion, this compound activates muscarinic acetylcholine receptors (mAChRs), which are named because they are sensitive to muscarine .
Temporal Effects in Laboratory Settings
The effects of this compound overdose are typically rapid, with effects occurring within 30 minutes to two hours . This compound is not metabolized by cholinesterase and has a longer biologic half-life than the natural ligand, acetylcholine .
Dosage Effects in Animal Models
Studies show that simply activating central nervous system muscarinic receptors in animals increases blood pressure, heart rate, and sympathetic outflow . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the cholinergic neurotransmission pathway . It targets muscarinic acetylcholine receptors, influencing various bodily functions .
Transport and Distribution
Being a quaternary ammonium salt, this compound is less completely absorbed from the gastrointestinal tract than tertiary amines, and it does not cross the blood–brain barrier .
Subcellular Localization
The function of a G protein-coupled receptor like the muscarinic receptor in the modulation of neuronal activity is highly dependent on its availability on the cell surface, its distribution among different subcellular compartments, and its localization in relationship with the presynaptic afferents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Muscarine chloride can be synthesized through various methods. One common synthetic route involves the use of 2,5-dimethyl-3-carboxymethylfuran, which undergoes a Curtius reaction. This involves successive reactions with hydrazine and nitrous acid in isopropyl alcohol, forming a urethane intermediate. The acidic hydrolysis of this intermediate yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as mushrooms of the Inocybe and Clitocybe species. The extraction process includes the use of solvents like ethanol and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Muscarine chloride primarily undergoes reactions typical of quaternary ammonium salts. These include:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and halide ions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the compound.
Major Products:
Substitution Reactions: The major products of substitution reactions involving this compound are typically the substituted ammonium salts.
Hydrolysis: The major products of hydrolysis are the corresponding alcohol and trimethylamine.
Scientific Research Applications
Muscarine chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Acetylcholine: A neurotransmitter that also activates muscarinic receptors but is rapidly degraded by acetylcholinesterase.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.
Bethanechol: A synthetic compound that mimics the effects of acetylcholine on muscarinic receptors and is used to treat urinary retention.
Uniqueness of Muscarine Chloride: this compound is unique in its strong selectivity for muscarinic receptors and its natural occurrence in certain mushrooms . Unlike acetylcholine, this compound is not rapidly degraded by acetylcholinesterase, allowing for prolonged activation of muscarinic receptors . This makes it a valuable tool in research and a potential lead compound for drug development .
Properties
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRNEJYZWHXLC-CTERPIQNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945718 | |
Record name | (+)-Muscarine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Extremely hygroscopic solid; [Merck Index] | |
Record name | Muscarine chloride | |
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Solubility |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |
Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/, ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/ | |
Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STOUT PRISMS FROM ETHANOL + ACETONE | |
CAS No. |
2303-35-7, 2936-25-6, 300-54-9 | |
Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Muscarine chloride | |
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Record name | DL-Muscarine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Muscarine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |
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Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |
Source | European Chemicals Agency (ECHA) | |
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Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-Muscarine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUSCARINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |
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Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180-181 °C | |
Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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